2-(4-Morpholinyl)ethyl nicotinate

Acute toxicity Safety pharmacology In vivo lethality

2-(4-Morpholinyl)ethyl nicotinate (CAS 93202-76-7) is a nicotinic acid ester featuring a morpholinoethyl moiety at the carboxyl position, with a molecular formula of C₁₂H₁₆N₂O₃, a molecular weight of 236.27 g/mol, and a calculated XlogP of 0.6. First disclosed in the mid-20th century, this compound was developed as a vasodilator and spasmolytic agent in the class of nicotinate esters.

Molecular Formula C12H16N2O3
Molecular Weight 236.27g/mol
CAS No. 93202-76-7
Cat. No. B414023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Morpholinyl)ethyl nicotinate
CAS93202-76-7
Molecular FormulaC12H16N2O3
Molecular Weight236.27g/mol
Structural Identifiers
SMILESC1COCCN1CCOC(=O)C2=CN=CC=C2
InChIInChI=1S/C12H16N2O3/c15-12(11-2-1-3-13-10-11)17-9-6-14-4-7-16-8-5-14/h1-3,10H,4-9H2
InChIKeyGPZUANYFYCFVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Morpholinyl)ethyl Nicotinate (CAS 93202-76-7): Structural Overview and Pharmacological Classification


2-(4-Morpholinyl)ethyl nicotinate (CAS 93202-76-7) is a nicotinic acid ester featuring a morpholinoethyl moiety at the carboxyl position, with a molecular formula of C₁₂H₁₆N₂O₃, a molecular weight of 236.27 g/mol, and a calculated XlogP of 0.6 . First disclosed in the mid-20th century, this compound was developed as a vasodilator and spasmolytic agent in the class of nicotinate esters. Its structural distinction—the β-morpholinoethyl substituent—confers physicochemical and pharmacological properties that diverge from simpler alkyl nicotinates (e.g., methyl or ethyl nicotinate) [1][2].

2-(4-Morpholinyl)ethyl Nicotinate (CAS 93202-76-7): Why In-Class Substitution Is Not Warranted


The nicotinate ester class exhibits pronounced structure-activity relationship (SAR) divergence, rendering simple substitution among analogs scientifically unsound. The β-morpholinoethyl group in 2-(4-morpholinyl)ethyl nicotinate is not a passive carrier; it fundamentally alters the compound's toxicity profile, vasoactive potency, and central receptor engagement relative to alkyl ester counterparts. Historical in vivo data demonstrate that while methyl and ethyl nicotinates produce distinct hemodynamic and toxicological signatures, the morpholinoethyl derivative exhibits a quantitatively different pharmacological fingerprint [1]. Procurement decisions based solely on the shared nicotinate backbone disregard these empirically established differential effects, which have direct implications for experimental reproducibility and safety profile characterization [1][2].

2-(4-Morpholinyl)ethyl Nicotinate (CAS 93202-76-7): Quantified Differentiation Against Structural Analogs


Toxicity Profile: LD₅₀ Comparison of 2-(4-Morpholinyl)ethyl Nicotinate Versus Methyl Nicotinate in Mouse Model

In a direct comparative toxicity study using intraperitoneal administration in mice, 2-(4-morpholinyl)ethyl nicotinate exhibited an LD₅₀ of 200 mg/kg, whereas the structurally simpler analog methyl nicotinate was substantially more toxic, with an LD₅₀ of 50 mg/kg [1]. This represents a four-fold difference in acute lethality between two members of the nicotinate ester class.

Acute toxicity Safety pharmacology In vivo lethality

Blood Pressure Modulation: Comparative Effect on Epinephrine-Induced Hypertension in Anesthetized Cats

In an anesthetized cat model of epinephrine-induced hypertension, intravenous administration of 1 mg/kg 2-(4-morpholinyl)ethyl nicotinate produced a 10% reduction in systolic blood pressure. In contrast, methyl nicotinate at the identical dose of 1 mg/kg IV produced a 14% reduction [1].

Vasodilation Cardiovascular pharmacology Hemodynamics

Antispasmodic Activity: Inhibition of Barium Chloride-Induced Spasm in Isolated Guinea Pig Intestine

In isolated guinea pig intestinal preparations, 2-(4-morpholinyl)ethyl nicotinate demonstrated concentration-dependent inhibition of barium chloride-induced spasm with an IC₅₀ of 50 µg/mL. The direct comparator, ethyl nicotinate, required a higher concentration of 100 µg/mL to achieve comparable spasmolytic effect [1].

Smooth muscle relaxation Spasmolysis Ex vivo pharmacology

Nicotine Self-Administration Modulation: Differential Efficacy Versus 2-(4-Morpholinyl)ethyl 1-Phenylcyclohexane Carboxylate

In a rat model of nicotine self-administration, 2-(4-morpholinyl)ethyl nicotinate at 10 mg/kg (intraperitoneal) reduced self-administration behavior by approximately 40% compared to vehicle control. Under identical experimental conditions, the structurally related compound 2-(4-morpholinyl)ethyl 1-phenylcyclohexane carboxylate (a selective σ1 receptor agonist) produced no significant reduction in nicotine self-administration, indicating that the nicotinate scaffold confers specific efficacy that is absent in the phenylcyclohexane carboxylate analog [1].

Nicotinic receptor modulation Behavioral pharmacology Addiction research

LogP as a Proxy for Permeability: Comparative Lipophilicity Assessment

The calculated XlogP of 2-(4-morpholinyl)ethyl nicotinate is 0.6 , which is intermediate between the highly hydrophilic methyl nicotinate (LogP ~0.1) [1] and the highly lipophilic oleyl nicotinate (LogP ~9.0) . This places the compound in a distinct lipophilicity band that may confer different skin penetration kinetics or formulation characteristics compared to more polar or more lipophilic analogs.

Physicochemical properties Lipophilicity Drug design

Niflumic Acid Prodrug Strategy: Morniflumate as a Case Study in Ester Optimization

The β-morpholinoethyl ester moiety serves as the enabling structural feature in morniflumate, the clinically utilized prodrug of niflumic acid. In comparative studies, the β-morpholinoethyl ester formulation (morniflumate) demonstrated superior gastrointestinal tolerability compared to the parent acid niflumic acid, a finding attributed to the ester prodrug strategy that masks the carboxylic acid moiety until enzymatic hydrolysis [1]. This established clinical precedent validates the β-morpholinoethyl nicotinate scaffold as a functional prodrug carrier with demonstrated therapeutic relevance.

Prodrug design NSAID delivery Gastrointestinal tolerability

2-(4-Morpholinyl)ethyl Nicotinate (CAS 93202-76-7): Evidence-Backed Application Scenarios


Smooth Muscle Pharmacology: Ex Vivo Spasmolysis Assays with Quantified Potency Advantage

Based on the two-fold potency advantage over ethyl nicotinate (IC₅₀ 50 µg/mL vs. 100 µg/mL in BaCl₂-induced intestinal spasm), this compound is ideally suited for isolated tissue bath studies requiring robust, concentration-dependent smooth muscle relaxation [1]. Researchers can achieve equivalent functional readouts with lower compound consumption, making it a cost-effective selection for ex vivo spasmolysis screening campaigns.

Addiction Neuroscience: Behavioral Studies of Nicotine Self-Administration Modulation

The compound's demonstrated ~40% reduction in nicotine self-administration in rats, coupled with the inactivity of the phenylcyclohexane carboxylate analog under identical conditions, establishes its utility as a tool compound for investigating nicotinic receptor-mediated behaviors [2]. This selectivity profile makes it a candidate for preclinical addiction research where off-target σ1 receptor engagement (as seen with PRE-084) must be excluded.

Cardiovascular Safety Pharmacology: Hemodynamic Profiling with Quantified Hypotensive Magnitude

The 10% reduction in epinephrine-induced systolic blood pressure at 1 mg/kg IV in cats provides a defined reference point for cardiovascular safety studies [1]. The smaller hypotensive effect relative to methyl nicotinate (14% reduction) may be advantageous in experimental designs where excessive vasodilation confounds data interpretation, offering a more titratable hemodynamic response.

Prodrug and Formulation Development: β-Morpholinoethyl Ester Scaffold Validation

The β-morpholinoethyl ester moiety is clinically validated in morniflumate, where it functions as a prodrug strategy to improve gastrointestinal tolerability of niflumic acid [3]. For formulation scientists exploring prodrug approaches for acidic pharmacophores, the unsubstituted nicotinate analog serves as a model compound to investigate ester hydrolysis kinetics, enzymatic activation, and tolerability optimization without the confounding presence of additional substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Morpholinyl)ethyl nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.